molecular formula C13H16N2O4 B1284342 Tert-butyl 5-nitroisoindoline-2-carboxylate CAS No. 400727-63-1

Tert-butyl 5-nitroisoindoline-2-carboxylate

Cat. No.: B1284342
CAS No.: 400727-63-1
M. Wt: 264.28 g/mol
InChI Key: QKGLAXAXISGACQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-nitroisoindoline-2-carboxylate (CAS 400727-63-1) is a high-purity chemical building block of significant importance in medicinal chemistry and pharmaceutical research. With the molecular formula C 13 H 16 N 2 O 4 and a confirmed purity of over 98%, this compound serves as a versatile precursor in synthetic workflows . Its primary research value lies in its role as a key intermediate for the synthesis of various biologically active molecules. The nitro functional group is a critical handle for further chemical transformation, most notably through reduction to the corresponding Tert-butyl 5-aminoisoindoline-2-carboxylate (CAS 264916-06-5) . This amino derivative is a privileged scaffold used in the development of potential anti-tumor agents and has been explored as a pharmacological chaperone for the treatment of lysosomal storage disorders . Furthermore, this chemical series is featured in published research on novel heterocyclic compounds, including thienodiazepine derivatives investigated as Bromodomain (BET) inhibitors, highlighting its utility in early-stage drug discovery . The molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen. The Boc group is widely used in synthetic chemistry to protect amines due to its stability under a wide range of reaction conditions and its selective removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . This makes the compound a protected intermediate that can be carried through multi-step syntheses before the amine is deprotected for further functionalization. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It should be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 5-nitro-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-4-5-11(15(17)18)6-10(9)8-14/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGLAXAXISGACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586077
Record name tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60586077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400727-63-1
Record name tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate typically involves the nitration of isoindoline derivatives followed by esterification. One common method involves the nitration of isoindoline-2-carboxylic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoindoline-2-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired tert-butyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-nitroisoindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 5-nitroisoindoline-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Isoindoline derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders .

Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-nitroisoindoline-2-carboxylate is primarily related to its ability to undergo chemical transformations that introduce functional groups into target molecules. The nitro group can be reduced to an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can form amide bonds with other molecules. These transformations enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-nitroisoindoline-2-carboxylate is unique due to the presence of both the nitro group and the tert-butyl ester group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Q & A

Q. What synthetic strategies are commonly employed for preparing tert-butyl 5-nitroisoindoline-2-carboxylate, and how can reaction parameters (e.g., solvent, catalyst) be optimized?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of isoindoline precursors. For example, nitration of a tert-butyl-protected isoindoline intermediate under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) is critical to avoid over-nitration. Optimization can be guided by statistical experimental design (e.g., factorial design) to assess factors like temperature, stoichiometry, and catalyst loading. Mo(CO)₆ has been used in analogous tert-butyl-containing epoxidation reactions to enhance selectivity . Solvent polarity (e.g., dichloroethane vs. acetonitrile) significantly impacts nitro-group positioning and yield, requiring systematic screening .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and nitro-group placement. Dynamic NMR at low temperatures (e.g., –40°C) may resolve conformational isomerism in the isoindoline ring .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement. Disordered tert-butyl groups require careful treatment via restraints or constraints .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight, while fragmentation patterns help confirm nitro-group stability under ionization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in airtight containers at –20°C to prevent decomposition. Avoid proximity to ignition sources (e.g., open flames) due to potential nitro-group reactivity .
  • Spill Management : Use non-sparking tools for cleanup. In case of inhalation, relocate to fresh air and monitor for respiratory distress .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe²⁺/H₂O₂ systems) before disposal to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tert-butyl rotation or ring puckering) observed in solution but not in the solid state. To address this:
  • Perform variable-temperature NMR to detect conformational equilibria .
  • Compare X-ray data with DFT-optimized structures (using explicit solvent models) to reconcile solution and solid-state geometries .
  • Use SHELXL’s TWIN/BASF commands to refine twinned crystals, which may distort nitro-group positioning .

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic effects of the nitro group in this compound?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model nitro-group electron-withdrawing effects on the isoindoline ring. Include implicit solvent (e.g., PCM for acetonitrile) to mimic experimental conditions .
  • NBO Analysis : Quantify hyperconjugation between the nitro group and carboxylate ester to explain reactivity trends (e.g., susceptibility to nucleophilic attack) .
  • TD-DFT : Predict UV-Vis absorption spectra to correlate with experimental data for photostability assessments .

Q. What strategies enable selective modification of the nitro group in this compound without cleaving the tert-butyl ester?

  • Methodological Answer :
  • Reduction : Catalytic hydrogenation (H₂/Pd-C in ethyl acetate) selectively reduces nitro to amine while preserving the tert-butyl ester. Monitor pH to avoid acid-catalyzed ester hydrolysis .
  • Nucleophilic Aromatic Substitution : Activate the nitro group via Me₃SiCl/NaI, then displace with thiols or amines in DMF at 80°C .
  • Protection-Deprotection : Temporarily protect the nitro group as a sulfonamide derivative before ester-sensitive reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data for this compound derivatives across studies?

  • Methodological Answer :
  • Purity Verification : Reanalyze compounds via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities or degradation products .
  • Assay Conditions : Standardize cell culture media (e.g., FBS lot variability) and confirm nitro-group stability under assay pH/temperature .
  • Meta-Analysis : Use multivariate regression to isolate structural descriptors (e.g., logP, nitro-group orientation) driving activity differences .

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